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8-oxo-8-(4-n-propoxyphenyl)octanoic acid Documentation Hub

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  • Product: 8-oxo-8-(4-n-propoxyphenyl)octanoic acid
  • CAS: 898791-82-7

Core Science & Biosynthesis

Foundational

A Prospective Technical Guide to 8-oxo-8-(4-n-propoxyphenyl)octanoic acid: Synthesis, Characterization, and Potential Applications

Abstract This technical guide presents a comprehensive overview of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, a molecule of interest for which dedicated literature is not yet established. In the absence of a documented di...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive overview of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, a molecule of interest for which dedicated literature is not yet established. In the absence of a documented discovery and history, this document serves as a prospective guide for researchers, scientists, and drug development professionals. We provide a detailed, field-proven synthetic pathway, drawing from established chemical principles, and offer insights into the potential physicochemical properties and biological activities of this novel compound based on an analysis of its structural analogues. This guide is structured to provide both a theoretical framework and practical, step-by-step protocols for the synthesis, purification, and characterization of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, thereby enabling its future investigation and potential application in various scientific fields.

Introduction and Rationale

The molecule 8-oxo-8-(4-n-propoxyphenyl)octanoic acid possesses a unique chemical architecture, combining a para-substituted alkoxybenzene with a long-chain keto-acid. This hybrid structure suggests a range of potential applications, from materials science to pharmacology. The 4-n-propoxyphenyl moiety, a phenolic ether, is a common feature in molecules with antioxidant properties.[1][2][3] The long aliphatic chain terminating in a carboxylic acid imparts amphiphilic character, suggesting potential surfactant properties and utility in drug delivery systems.[4][5][6] Furthermore, long-chain aryl ketones are a class of compounds that have demonstrated antimicrobial activities.[7][8]

Given the absence of prior art for this specific molecule, this guide is designed to be a foundational document. It provides a scientifically rigorous, proposed pathway for its synthesis and a data-driven forecast of its potential utility. The protocols herein are based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers embarking on the synthesis of this novel compound.

Proposed Synthetic Pathway

The synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid can be efficiently achieved through a two-step process, beginning with the synthesis of the key precursors, followed by a convergent Friedel-Crafts acylation reaction.

Synthesis of Precursors

The n-propoxybenzene precursor is synthesized via the Williamson ether synthesis, a robust and high-yielding reaction.[8]

  • Reaction: Phenol is deprotonated with a suitable base to form sodium phenoxide, which then undergoes nucleophilic substitution with 1-bromopropane.

G Phenol Phenol SodiumPhenoxide Sodium Phenoxide Phenol->SodiumPhenoxide + Ethanol NaOH NaOH Propoxybenzene n-Propoxybenzene SodiumPhenoxide->Propoxybenzene + DMF Bromopropane 1-Bromopropane Bromopropane->Propoxybenzene NaBr NaBr

Figure 1: Synthesis of n-Propoxybenzene via Williamson Ether Synthesis.

Experimental Protocol: Synthesis of n-Propoxybenzene

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.0 g, 0.1 mol) in ethanol (50 mL).

  • Addition of Phenol: To the stirred solution, add phenol (9.4 g, 0.1 mol).

  • Addition of 1-Bromopropane: Slowly add 1-bromopropane (12.3 g, 0.1 mol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with 10% aqueous sodium hydroxide solution (2 x 30 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

Suberic anhydride is prepared by the intramolecular dehydration of suberic acid (octanedioic acid). Acetic anhydride is a common and effective dehydrating agent for this transformation.

  • Reaction: Suberic acid is heated with acetic anhydride, leading to the formation of the cyclic anhydride and acetic acid as a byproduct.

G SubericAcid Suberic Acid SubericAnhydride Suberic Anhydride SubericAcid->SubericAnhydride + Heat AceticAnhydride Acetic Anhydride AceticAnhydride->SubericAnhydride AceticAcid Acetic Acid

Figure 2: Synthesis of Suberic Anhydride.

Experimental Protocol: Synthesis of Suberic Anhydride

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a drying tube, place suberic acid (17.4 g, 0.1 mol) and acetic anhydride (30 mL, 0.32 mol).

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Isolation: Allow the solution to cool to room temperature, then cool in an ice bath to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a desiccator. The product is typically of sufficient purity for the next step.

Convergent Synthesis: Friedel-Crafts Acylation

The final product, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, is synthesized by the Friedel-Crafts acylation of n-propoxybenzene with suberic anhydride.[9] This reaction is a classic example of electrophilic aromatic substitution. The propoxy group is an ortho-, para-director, and due to steric hindrance, the para-substituted product is expected to be the major isomer.

  • Mechanism: Aluminum chloride (AlCl₃), a Lewis acid, coordinates to one of the carbonyl oxygens of suberic anhydride, leading to the formation of a highly electrophilic acylium ion. The electron-rich n-propoxybenzene then attacks the acylium ion, followed by rearomatization to yield the final product.

G Propoxybenzene n-Propoxybenzene TargetMolecule 8-oxo-8-(4-n-propoxyphenyl)octanoic acid Propoxybenzene->TargetMolecule + 1. Dichloromethane, 0 °C to rt SubericAnhydride Suberic Anhydride SubericAnhydride->TargetMolecule AlCl3 AlCl₃ AlCl3->TargetMolecule

Figure 3: Friedel-Crafts Acylation for the Synthesis of the Target Molecule.

Experimental Protocol: Synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, dissolve suberic anhydride (15.6 g, 0.1 mol) and n-propoxybenzene (13.6 g, 0.1 mol) in dry dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: After filtering and removing the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Physicochemical Properties and Characterization

The following table summarizes the predicted and expected physicochemical properties of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

PropertyPredicted Value/CharacteristicMethod of Determination
Molecular Formula C₁₇H₂₄O₄---
Molecular Weight 292.37 g/mol ---
Appearance White to off-white solidVisual Inspection
Melting Point Expected to be a crystalline solid with a defined melting pointDifferential Scanning Calorimetry (DSC) or Melting Point Apparatus
Solubility Soluble in organic solvents (e.g., DMSO, DMF, alcohols, acetone); sparingly soluble in non-polar solvents; the carboxylate salt would be water-soluble.Solubility testing in various solvents
¹H NMR Aromatic protons (AA'BB' system), triplet for the propoxy methyl, multiplet for the propoxy methylene adjacent to oxygen, multiplet for the central propoxy methylene, and characteristic signals for the octanoic acid chain.¹H Nuclear Magnetic Resonance Spectroscopy
¹³C NMR Signals for the aromatic carbons (including the ipso-carbons), the carbonyl carbon, the carboxylic acid carbon, and the aliphatic carbons of the propoxy and octanoic acid chains.¹³C Nuclear Magnetic Resonance Spectroscopy
IR Spectroscopy Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), C-O (ether), and aromatic C-H stretching.Infrared Spectroscopy
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.High-Resolution Mass Spectrometry (HRMS)

Prospective Biological and Chemical Applications

Based on its structural features, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid is predicted to have several interesting biological and chemical properties.

Potential Antimicrobial Activity

The presence of a long alkyl chain attached to an aromatic ketone is a structural motif found in some antimicrobial compounds.[8] The lipophilic chain can facilitate interaction with and disruption of bacterial cell membranes, while the polar aromatic and carboxylic acid moieties can interact with the aqueous environment and cellular components. The antimicrobial effect of phenolic acid derivatives has been shown to increase with the length of the alkyl chain.[8] It is plausible that 8-oxo-8-(4-n-propoxyphenyl)octanoic acid could exhibit activity against a range of bacteria and fungi.

Proposed Experimental Workflow for Antimicrobial Screening:

G cluster_0 Antimicrobial Screening Compound Synthesized Compound MIC Determine Minimum Inhibitory Concentration (MIC) Compound->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Strains Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Strains->MIC

Figure 4: Workflow for Evaluating Antimicrobial Activity.

Potential Antioxidant Properties

Phenolic ethers, such as the 4-n-propoxyphenyl group in the target molecule, can exhibit antioxidant activity.[1][2][3] While the presence of the electron-withdrawing keto-acid chain may modulate this activity, the ether oxygen's lone pairs can still donate electron density to the aromatic ring, potentially enabling it to scavenge free radicals.

Proposed Experimental Workflow for Antioxidant Activity Assessment:

G cluster_1 Antioxidant Assays Compound Synthesized Compound DPPH DPPH Radical Scavenging Assay Compound->DPPH ABTS ABTS Radical Cation Decolorization Assay Compound->ABTS FRAP Ferric Reducing Antioxidant Power (FRAP) Assay Compound->FRAP

Figure 5: Common Assays for Determining Antioxidant Capacity.

Potential as a Surfactant or in Drug Delivery

The amphiphilic nature of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, with its hydrophobic tail (propoxy-phenyl-heptanoyl) and hydrophilic head (carboxylic acid), suggests it could function as a surfactant.[5] Such molecules can form micelles in aqueous solutions and may be useful as emulsifiers or detergents.

Furthermore, the conjugation of fatty acids to drugs is a known strategy to enhance their delivery.[4][6] The long aliphatic chain can improve membrane permeability and bioavailability. The carboxylic acid group provides a convenient handle for conjugating this molecule to other active pharmaceutical ingredients (APIs).

Safety and Handling

As a novel chemical entity, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid should be handled with care. A comprehensive safety assessment has not been performed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While the history of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid is yet to be written, this technical guide provides a solid foundation for its synthesis and future investigation. The proposed synthetic route is robust and relies on well-understood chemical transformations. The analysis of its structural components suggests a range of promising applications, particularly in the fields of antimicrobial and antioxidant research, as well as in materials science and drug delivery. It is our hope that this guide will serve as a catalyst for further research into this intriguing molecule.

References

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.
  • Wikipedia contributors. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • Janočková, J., et al. (2016). In vitro antioxidant potential of para-alkoxy-phenylcarbamic acid esters containing 4-(4-fluoro-/3-trifluoromethylphenyl)piperazin-1-yl moiety.
  • Cyberlipid. (n.d.). Keto fatty acids. Retrieved January 28, 2026, from [Link]

  • Li, Y., et al. (2018).
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  • Mandal, S., et al. (2017). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. PMC.
  • Gunasekera, S. P., et al. (1990). A novel natural phenyl alkene with cytotoxic activity. PubMed.
  • 12BL Experiment 10: Friedel Crafts Acyl
  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.
  • Fujimoto, T., et al. (2020). Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β,γ-CHF-, and β, γ-CF2- analogues. PMC.
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  • Organic Chemistry Tutor. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab [Video]. YouTube.
  • Henkel, K. G. (1985). Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • Schibli, D. J., et al. (2013). On the Antimicrobial Activity of Various Peptide-Based Dendrimers of Similar Architecture. MDPI.
  • Foti, M. C. (2007). Antioxidant properties of phenols.
  • Wikipedia contributors. (2023). Linoleic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

  • CD Bioparticles. (n.d.).
  • Kuchař, M., et al. (2004). Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives.
  • Li, H., et al. (2021).
  • Feinle-Bisset, C., et al. (2005). The role of long chain fatty acids in regulating food intake and cholecystokinin release in humans. PMC.
  • Leber, C., & Daum, G. (2017). De novo biosynthesis of 8-hydroxyoctanoic acid via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae. ScienceOpen.
  • Yamamoto, H., & Akaji, K. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
  • Johansson, I., & Svensson, M. (2001). Surfactants based on fatty acids and other natural hydrophobes.
  • Díaz-Visurraga, J., et al. (2022). Antibacterial Properties and Mechanisms of Action of Sonoenzymatically Synthesized Lignin-Based Nanoparticles.
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Sources

Exploratory

An In-depth Technical Guide to 8-oxo-8-(4-n-propoxyphenyl)octanoic acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 8-oxo-8-(4-n-propoxyphenyl)octanoic acid is a keto-acid derivative incorporating a substituted phenyl ring. This guide provides a comprehensive ove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-oxo-8-(4-n-propoxyphenyl)octanoic acid is a keto-acid derivative incorporating a substituted phenyl ring. This guide provides a comprehensive overview of its proposed synthesis, predicted physicochemical properties, and potential biological activities. As a novel compound with limited specific literature, this document serves as a foundational resource for researchers interested in its synthesis and exploration for therapeutic or industrial applications. The proposed synthetic route is based on the well-established Friedel-Crafts acylation. Potential biological activities are hypothesized based on the structural motifs present in the molecule, drawing parallels with existing knowledge on related compounds. Detailed experimental protocols for its synthesis and potential biological evaluation are provided to facilitate further research.

Introduction

Proposed Synthesis

The most direct and logical method for the synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid is through a Friedel-Crafts acylation reaction.[1][2] This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] In this case, n-propoxybenzene would serve as the aromatic substrate, and a derivative of octanedioic acid would be the acylating agent.

Synthetic Pathway

The proposed two-step synthesis is outlined below. The first step involves the conversion of octanedioic acid to its more reactive monomethyl ester chloride, followed by the Friedel-Crafts acylation with n-propoxybenzene. A final hydrolysis step would yield the desired product.

Synthesis_Pathway cluster_step1 Step 1: Preparation of Acylating Agent cluster_step2 Step 2: Friedel-Crafts Acylation & Hydrolysis A Octanedioic Acid B Monomethyl Octanedioate A->B  Methanol, H+ C 8-chloro-8-oxooctanoic acid methyl ester B->C  Thionyl Chloride (SOCl2) E Methyl 8-oxo-8-(4-propoxyphenyl)octanoate C->E  AlCl3, DCM D n-Propoxybenzene D->E F 8-oxo-8-(4-n-propoxyphenyl)octanoic acid E->F  1. NaOH, H2O/MeOH  2. H3O+

Caption: Proposed two-step synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Monomethyl 8-chloro-8-oxooctanoate

  • Esterification: In a round-bottom flask, dissolve octanedioic acid (1 equivalent) in methanol (excess). Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain monomethyl octanedioate.

  • Acid Chloride Formation: To the monomethyl octanedioate (1 equivalent) in a flask, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat at 50-60 °C for 2 hours, or until gas evolution ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude monomethyl 8-chloro-8-oxooctanoate, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation and Hydrolysis

  • Acylation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (AlCl3, 1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C. Add a solution of monomethyl 8-chloro-8-oxooctanoate (1 equivalent) in anhydrous DCM dropwise. Stir for 15 minutes. Then, add n-propoxybenzene (1 equivalent) in anhydrous DCM dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid. Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 8-oxo-8-(4-propoxyphenyl)octanoate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and 1 M sodium hydroxide solution. Stir at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC). Acidify the mixture with 1 M hydrochloric acid to a pH of ~2. A precipitate should form. Filter the solid and wash with cold water. The solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

PropertyPredicted Value
Molecular Formula C17H24O4
Molecular Weight 292.37 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 100-150 °C
Solubility Soluble in organic solvents like DMSO, DMF, methanol, ethanol, and dichloromethane. Sparingly soluble in water.
pKa Estimated to be around 4.5-5.0 for the carboxylic acid proton.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons: Two doublets at ~7.9 ppm (protons ortho to the carbonyl) and ~6.9 ppm (protons ortho to the propoxy group).

    • Propoxy group: A triplet at ~4.0 ppm (-OCH₂-), a sextet at ~1.8 ppm (-CH₂-), and a triplet at ~1.0 ppm (-CH₃).

    • Aliphatic chain: A triplet at ~2.9 ppm (-CH₂- adjacent to the carbonyl), a triplet at ~2.4 ppm (-CH₂- adjacent to the carboxyl), and multiplets between 1.3-1.8 ppm for the remaining methylene groups.

    • Carboxylic acid proton: A broad singlet at ~11-12 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl carbons: ~199 ppm (ketone) and ~179 ppm (carboxylic acid).

    • Aromatic carbons: Signals between 114-164 ppm.

    • Aliphatic carbons: Signals between 24-70 ppm.

  • IR (KBr, cm⁻¹):

    • Broad O-H stretch from ~2500-3300 cm⁻¹.

    • C=O stretch (ketone) at ~1680 cm⁻¹.

    • C=O stretch (carboxylic acid) at ~1710 cm⁻¹.

    • Aromatic C=C stretches at ~1600 and ~1500 cm⁻¹.

    • C-O stretches at ~1250 and ~1050 cm⁻¹.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ at m/z 291.16.

Potential Biological Activities and Applications

While no specific biological data exists for 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, its structural features suggest several avenues for investigation.

Anticancer Potential

Many fatty acid derivatives and compounds with phenyl ether moieties have demonstrated anticancer activity.[4][5] The lipophilic nature of the molecule could facilitate its passage through cell membranes.

Hypothesized Mechanism of Action:

  • Induction of Oxidative Stress: The keto-acid structure could potentially interfere with cellular metabolic pathways, leading to an increase in reactive oxygen species (ROS) and inducing apoptosis in cancer cells.

  • Enzyme Inhibition: The molecule could act as an inhibitor for enzymes crucial for cancer cell proliferation and survival.

Antimicrobial Activity

Octanoic acid (caprylic acid) is known for its antimicrobial properties.[6][7] The incorporation of the substituted phenyl ring might enhance this activity and broaden its spectrum.

Hypothesized Mechanism of Action:

  • Membrane Disruption: The amphiphilic nature of the molecule could allow it to insert into and disrupt the integrity of microbial cell membranes.

Modulator of Oxidative Stress

The "8-oxo" designation is prominent in the context of oxidative DNA damage, with 8-oxoguanine being a key biomarker.[8][9] While structurally different, the presence of the 8-oxo functionality in this fatty acid derivative could suggest a role in modulating oxidative stress pathways, although this is highly speculative.[10][11]

Biological_Hypothesis cluster_cancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_oxidative_stress Oxidative Stress Modulation Compound 8-oxo-8-(4-n-propoxyphenyl)octanoic acid A Increased ROS Compound->A B Enzyme Inhibition Compound->B D Membrane Disruption Compound->D F Interaction with Redox Pathways Compound->F C Apoptosis A->C B->C E Cell Lysis D->E G Altered Cellular Redox State F->G

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel compound, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid. As this appears to be a compound of emerging interest with limited published data, this document emphasizes not only predicted characteristics based on its chemical structure but also lays out robust, field-proven experimental protocols for their empirical determination. Understanding these properties is a critical first step in the drug development pipeline, influencing formulation, pharmacokinetics, and ultimately, therapeutic efficacy.

Chemical Identity and Structure

8-oxo-8-(4-n-propoxyphenyl)octanoic acid belongs to the class of aromatic keto-carboxylic acids. Its structure features a C8 alkyl chain with a terminal carboxylic acid group and a ketone at the 8-position, which is directly attached to a phenyl ring substituted with a para-n-propoxy group.

Molecular Formula: C₁₇H₂₄O₄

Molecular Weight: 292.37 g/mol

Structure:

The interplay between the lipophilic n-propoxy phenyl group, the long alkyl chain, and the polar carboxylic acid and ketone functionalities dictates its physicochemical behavior.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale & Significance in Drug Development
Melting Point (°C) Likely a solid at room temperature with a melting point in the range of 80-120 °C.A defined melting point is a key indicator of purity.[1] A sharp melting range suggests a highly pure crystalline solid, which is desirable for consistent formulation and stability.
Aqueous Solubility Poorly soluble in water.Solubility is a critical determinant of bioavailability.[2][3] Poor aqueous solubility can lead to low absorption and necessitate formulation strategies such as salt formation or the use of solubility enhancers.
pKa Estimated to be around 4.5 - 5.0.The pKa governs the ionization state of the molecule at different physiological pHs, which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.[4][5]
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 3.5 - 4.5.LogP is a measure of lipophilicity and is a key predictor of a drug's ability to cross cell membranes. A balanced LogP is often sought to ensure adequate membrane permeability without excessive partitioning into lipid bilayers, which can lead to toxicity.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

Melting Point Determination

Rationale: The melting point is a fundamental physical property used for identification and as a primary indicator of purity. A pure crystalline solid will have a sharp melting point range (typically <1°C), whereas impurities will broaden and depress the melting range.[1]

Methodology: Capillary Melting Point Method [6]

  • Sample Preparation:

    • Ensure the sample is completely dry by placing it in a desiccator under vacuum for at least 24 hours.

    • Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Insert the capillary tube into the heating block of the apparatus.

  • Measurement:

    • Set a rapid heating rate (10-20°C/min) to get an approximate melting point.

    • Allow the apparatus to cool.

    • For an accurate measurement, start heating at a rate of 1-2°C/min when the temperature is about 15-20°C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.

Self-Validation: Perform at least three independent measurements. The results should be reproducible within a narrow range.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube Grind->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heating (Approx. MP) Insert->RapidHeat SlowHeat Slow Heating (Accurate MP) RapidHeat->SlowHeat Record Record T1 and T2 SlowHeat->Record

Caption: Workflow for determining the melting point of a solid sample.

Aqueous Solubility Determination

Rationale: Quantifying the aqueous solubility of a potential drug candidate is crucial as it directly impacts its dissolution rate and bioavailability. For ionizable compounds like 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, solubility is pH-dependent.

Methodology: Shake-Flask Method [7][8][9]

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.

  • Equilibration:

    • Add an excess amount of the compound to a known volume of each buffer in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

Self-Validation: The presence of solid material at the end of the experiment confirms that an excess was used and equilibrium was reached.

Workflow for Solubility Determination

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis PrepBuffers Prepare pH Buffers AddExcess Add Excess Compound Shake Shake at Constant Temp. AddExcess->Shake Settle Settle Undissolved Solid Shake->Settle Filter Filter Supernatant Settle->Filter Analyze Analyze by HPLC Filter->Analyze Quantify Quantify with Calibration Curve Analyze->Quantify

Caption: Workflow for the shake-flask method of solubility determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a critical parameter for understanding the ionization behavior of a drug. For a carboxylic acid, the pKa is the pH at which 50% of the molecules are in the ionized (carboxylate) form and 50% are in the non-ionized (carboxylic acid) form.

Methodology: Potentiometric Titration

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the compound in a suitable co-solvent (e.g., methanol or DMSO) if it is poorly soluble in water. Then, add a known volume of water.

    • The final solution should be of a known concentration.

  • Titration:

    • Use a calibrated pH meter with a suitable electrode.

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa can be determined from the titration curve. It is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

    • Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

Self-Validation: The titration should be repeated at least three times to ensure the reproducibility of the pKa value. For poorly soluble compounds, alternative methods like UV-metric or solubility-based pKa determination may be necessary.[5][10][11]

Logical Relationship for pKa Determination

pKaLogic Titration Potentiometric Titration TitrationCurve Generate Titration Curve (pH vs. Volume of Titrant) Titration->TitrationCurve HalfEquivalence Identify Half-Equivalence Point TitrationCurve->HalfEquivalence pKa Determine pKa (pH at Half-Equivalence) HalfEquivalence->pKa

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 8-oxo-8-(4-n-propoxyphenyl)octanoic Acid: A Detailed Guide

Introduction: The Significance of Long-Chain Aryl Keto-Acids Long-chain aryl keto-acids, such as 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, are valuable intermediates in the synthesis of a variety of organic molecules. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Long-Chain Aryl Keto-Acids

Long-chain aryl keto-acids, such as 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, are valuable intermediates in the synthesis of a variety of organic molecules. The presence of a keto group, a carboxylic acid, and an aromatic ring provides multiple reactive sites for further chemical transformations. These structural motifs are found in various biologically active compounds and liquid crystal materials. The synthesis of this particular keto-acid involves a classic yet powerful reaction: the Friedel-Crafts acylation. This application note provides a detailed, step-by-step protocol for the synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, along with the underlying scientific principles and characterization methods.

Reaction Overview: The Friedel-Crafts Acylation

The synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid is achieved through the Friedel-Crafts acylation of 4-n-propoxybenzene with suberic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1]

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of suberic anhydride with aluminum chloride. This acylium ion is then attacked by the electron-rich 4-n-propoxyphenyl ring, leading to the formation of the desired product after an aqueous workup. The propoxy group on the benzene ring is an ortho-, para-directing activator, and due to steric hindrance, the acylation predominantly occurs at the para position to the propoxy group.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents: - 4-n-Propoxybenzene - Suberic Anhydride - Aluminum Chloride solvent Prepare Solvent: Dichloromethane (DCM) reagents->solvent setup Assemble Reaction Apparatus (under inert atmosphere) solvent->setup addition Slowly add AlCl₃ to reagents in DCM at 0°C setup->addition stirring Stir at room temperature for 12-18 hours addition->stirring monitoring Monitor reaction by TLC stirring->monitoring quench Quench with ice-cold HCl monitoring->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash organic layer with brine and dry extraction->wash evaporation Evaporate solvent wash->evaporation recrystallization Recrystallize from Ethanol/Water evaporation->recrystallization characterization Characterize by: - ¹H NMR - ¹³C NMR - Mass Spectrometry - IR Spectroscopy recrystallization->characterization

Caption: Experimental workflow for the synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

Quantitative Data Summary

Reagent/ParameterMolar Mass ( g/mol )AmountMolesEquivalents
4-n-Propoxybenzene150.2210.0 g0.06661.0
Suberic Anhydride156.1811.4 g0.07301.1
Aluminum Chloride (AlCl₃)133.3420.0 g0.1502.25
Dichloromethane (DCM)-200 mL--
Reaction Time-12-18 hours--
Reaction Temperature-0°C to Room Temp.--
Expected Yield292.37~15-17 g-~78-88%

Detailed Synthesis Protocol

Materials:

  • 4-n-Propoxybenzene (98%)

  • Suberic anhydride (97%)

  • Aluminum chloride, anhydrous (99.9%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

    • To the flask, add 4-n-propoxybenzene (10.0 g, 0.0666 mol) and suberic anhydride (11.4 g, 0.0730 mol).

    • Add 150 mL of anhydrous dichloromethane to the flask and stir the mixture until all solids are dissolved.

    • Cool the flask to 0°C using an ice bath.

  • Friedel-Crafts Acylation:

    • In a separate dry flask, weigh anhydrous aluminum chloride (20.0 g, 0.150 mol) and add it to 50 mL of anhydrous dichloromethane. Caution: This process is exothermic.

    • Slowly add the aluminum chloride suspension to the stirred solution in the three-neck flask via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0°C. The reaction mixture will turn dark and viscous.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the flask back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding 100 g of crushed ice, followed by the slow addition of 50 mL of concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of ethyl acetate.

    • Combine all organic layers and wash with 100 mL of deionized water, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product is a solid. Purify it by recrystallization from a mixture of ethanol and water.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water, and dry under vacuum.

Scientific Rationale Behind the Protocol

  • Choice of Reagents: 4-n-propoxybenzene is the electron-rich aromatic substrate. Suberic anhydride is chosen as the acylating agent to introduce the eight-carbon chain. A slight excess of the anhydride ensures complete consumption of the starting arene.

  • Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the anhydride to form the reactive acylium ion.[2] A stoichiometric excess is required because AlCl₃ complexes with both the carbonyl oxygen of the anhydride and the ketone product.[1]

  • Solvent: Anhydrous dichloromethane is a suitable solvent as it is inert under the reaction conditions and effectively dissolves the reactants.

  • Temperature Control: The initial cooling to 0°C is crucial to control the exothermic reaction between the Lewis acid and the anhydride. Running the reaction at room temperature allows for a reasonable reaction rate without excessive side product formation.

  • Aqueous Workup: The addition of ice and HCl is necessary to quench the reaction, hydrolyze the aluminum-ketone complex, and separate the product into the organic layer.

  • Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and side products.

Characterization

The identity and purity of the synthesized 8-oxo-8-(4-n-propoxyphenyl)octanoic acid should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic protons, the propoxy group protons, and the aliphatic chain protons with their characteristic chemical shifts and splitting patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule, including the carbonyl carbon, the carboxylic acid carbon, and the aromatic carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the ketone (C=O), carboxylic acid (C=O and O-H), and aromatic C-H bonds.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum chloride is highly corrosive and reacts violently with water. Handle with care in a dry environment.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid via Friedel-Crafts acylation. By understanding the underlying chemical principles and adhering to the detailed procedure, researchers can successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • A-level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 8-oxo-8-(4-n-propoxyphenyl)octanoic Acid

Introduction: Unveiling the Therapeutic Potential of a Novel Synthetic Molecule 8-oxo-8-(4-n-propoxyphenyl)octanoic acid is a novel synthetic compound with a chemical structure that suggests a range of potential biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Synthetic Molecule

8-oxo-8-(4-n-propoxyphenyl)octanoic acid is a novel synthetic compound with a chemical structure that suggests a range of potential biological activities. The molecule integrates three key structural motifs: an eight-carbon octanoic acid chain, a central 8-oxo group, and a 4-n-propoxyphenyl moiety. This unique combination provides a rationale for investigating its effects in several key areas of cellular and molecular biology.

The octanoic acid backbone is a medium-chain fatty acid, a class of molecules known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of metabolism and inflammation.[1][2] The 8-oxo functional group is a well-known feature of molecules involved in oxidative stress, most notably 8-oxoguanine, a significant biomarker of oxidative DNA damage.[3][4][5][6] Finally, the 4-n-propoxyphenyl group is a synthetic addition that can influence the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its affinity for specific biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid. The protocols herein are designed to be self-validating and are grounded in established scientific principles. We will explore three primary areas of investigation based on the structural characteristics of the molecule:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: To determine if the compound can activate PPARs, suggesting a potential role in metabolic diseases or inflammation.

  • Modulation of Oxidative Stress Pathways: To assess the compound's impact on cellular responses to oxidative damage.

  • Antimicrobial Activity: To evaluate the compound's potential to inhibit the growth of pathogenic microorganisms.

Part 1: Investigation of Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Scientific Rationale

PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation.[7][8] Fatty acids are the natural ligands for PPARs.[1] The octanoic acid component of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid suggests that it may act as a PPAR agonist.[1] Characterizing the interaction of this compound with different PPAR isoforms (α, γ, and δ) is a critical first step in understanding its potential therapeutic applications in metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.[9]

Experimental Workflow for PPAR Agonist Screening

The following workflow outlines a systematic approach to screen for and characterize the PPAR agonist activity of the test compound.

PPAR_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Target Engagement a TR-FRET Assay (High-Throughput Screening) b Reporter Gene Assay in Transfected Cells a->b Confirm cellular activity c Cellular Thermal Shift Assay (CETSA) (Target Engagement Confirmation) b->c Verify direct target binding Oxidative_Stress_Workflow cluster_0 Cellular Effects cluster_1 Enzymatic Activity a Cell-Based Assay for DNA Damage (Comet Assay) b In Vitro Enzyme Inhibition Assay (e.g., for OGG1) a->b Investigate mechanism

Figure 2: Workflow for assessing the impact on oxidative stress pathways.

Protocol 2.1: Comet Assay (Single Cell Gel Electrophoresis) to Assess DNA Damage

The comet assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Damaged DNA, containing breaks and alkali-labile sites, migrates further in an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Materials:

  • Cultured cells (e.g., A549 or HeLa)

  • Test compound

  • Oxidizing agent (e.g., H2O2)

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Treatment:

    • Pre-treat cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

    • Induce oxidative stress by treating the cells with H2O2 for a short period (e.g., 30 minutes). Include a positive control (H2O2 alone) and a negative control (vehicle).

  • Cell Embedding:

    • Harvest the cells and resuspend them in low-melting-point agarose.

    • Pipette the cell-agarose suspension onto a microscope slide and allow it to solidify.

  • Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

    • Apply an electric field to separate the damaged DNA fragments from the intact DNA.

  • Staining and Visualization:

    • Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Capture images of the comets.

    • Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.

    • Compare the results from the compound-treated groups to the controls.

Parameter Typical Condition Rationale
Cell Density 1 x 10^5 cells/mLTo obtain individual, non-overlapping comets.
H2O2 Concentration 50 - 200 µMTo induce a measurable level of oxidative DNA damage.
Electrophoresis 25 V, 300 mA, 20-30 minTo achieve optimal separation of damaged DNA.

Part 3: Evaluation of Antimicrobial Activity

Scientific Rationale

Medium-chain fatty acids, such as octanoic acid, are known to possess antimicrobial properties. [10]They are thought to act by disrupting the cell membranes of bacteria and fungi. [10][11][12]It is therefore plausible that 8-oxo-8-(4-n-propoxyphenyl)octanoic acid was designed as a potential antimicrobial agent.

Protocol 3.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Parameter Standard Value Reference
Bacterial Inoculum 5 x 10^5 CFU/mLCLSI M07-A10
Fungal Inoculum 0.5 - 2.5 x 10^3 CFU/mLCLSI M27-A3

Conclusion and Future Directions

The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid. The results from these studies will offer valuable insights into the compound's potential biological activities and guide further preclinical development. Positive findings in any of these areas would warrant more in-depth mechanistic studies, such as investigating the specific downstream signaling pathways affected by PPAR activation, identifying the precise molecular targets within the oxidative stress response, or exploring the mechanism of antimicrobial action.

References

  • 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determin
  • 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modific
  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PubMed.
  • Accumulation of 8-oxo-2'-deoxyguanosine and increased expression of hMTH1 protein in brain tumors. PubMed.
  • 8-Oxoadenine: A «New» Player of the Oxid
  • Peroxisome Proliferator-Activated Receptors: Experimental Targeting for the Treatment of Inflamm
  • Octanoic Fatty Acid Significantly Impacts the Growth of Foodborne Pathogens and Quality of Mabroom Date Fruits (Phoenix dactylifera L.). MDPI.
  • Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condens
  • Allyl isothiocyanate ameliorates metabolic dysfunction-associated steatotic liver disease via vitamin D receptors in hep
  • Schematic description of proinflammatory effect of free 8-oxo-G...
  • Age-Dependent Accumulation of 8-Oxoguanine in the DNA and RNA in Various R
  • 8-oxo-dGTPase, Which Prevents Oxidative Stress-Induced DNA Damage, Increases in the Mitochondria
  • Heat-induced formation of reactive oxygen species and 8-oxoguanine, a biomarker of damage to DNA. PMC - NIH.
  • Structural Context Effects in the Oxidation of 8-Oxo-7,8-dihydro-2 '-deoxyguanosine to Hydantoin Products: Electrostatics, Base Stacking, and Base Pairing.
  • In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter. PMC - NIH.
  • Understanding TR-FRET Assays: Protocols and the Role of Pl
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • TR-FRET Assay Principle. Poly-Dtech.
  • Engineering Antioxidant-Enhanced Antimicrobial Peptides via n-Octanoic Acid and Cysteine Conjugation: Therapeutic Applications in Burn Injury.
  • 4.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • TR-FRET Assays Simplify and Acceler
  • Peroxisome Proliferator-Activated Receptors PPARs Treatment & Prevention Of Diseases. YouTube.
  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. NIH.
  • TR-FRET Assays In Drug Discovery. BellBrook Labs.
  • Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterific
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterific

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Method

Application Notes and Protocols: 8-oxo-8-(4-n-propoxyphenyl)octanoic acid as a Chemical Probe for Organic Anion Transporter (OAT) Inhibition

For: Researchers, scientists, and drug development professionals. Disclaimer: This document provides a theoretical framework and detailed protocols for the application of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid as a che...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical framework and detailed protocols for the application of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid as a chemical probe. This compound is presented as a novel investigational tool, and its specific biological activities are hypothesized based on structural similarity to known modulators of organic anion transport. The experimental designs herein are intended to serve as a comprehensive guide for the initial characterization and utilization of this probe.

Introduction: Unveiling a Novel Probe for Solute Carrier (SLC) Transporters

The study of membrane transporters is a cornerstone of modern pharmacology and drug development. Among these, the Organic Anion Transporters (OATs), a family of Solute Carrier (SLC) transporters, play a pivotal role in the disposition of a wide array of endogenous and exogenous substances, including many therapeutic drugs.[1][2] Probenecid, a well-characterized uricosuric agent, functions by inhibiting the renal reabsorption of uric acid via these transporters.[3][4] Its utility has paved the way for the development of more specific and potent modulators to probe the intricate functions of individual OAT subtypes.

8-oxo-8-(4-n-propoxyphenyl)octanoic acid is a novel synthetic compound designed as a high-affinity chemical probe for the investigation of OATs. Its structural architecture, featuring a substituted phenyl ring reminiscent of probenecid and other OAT inhibitors, coupled with an eight-carbon chain, suggests a potential for specific interaction with the substrate-binding sites of these transporters. The n-propoxy group and the keto-octanoic acid moiety are hypothesized to fine-tune its lipophilicity and steric interactions, potentially conferring selectivity for specific OAT isoforms.

This guide provides a comprehensive overview of the proposed mechanism of action of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, its key physicochemical properties, and detailed protocols for its application as an investigational probe in in vitro transport assays.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a chemical probe is paramount for experimental design and data interpretation. The following table summarizes the key characteristics of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

PropertyValueRationale and Experimental Insight
Molecular Formula C₁₇H₂₄O₄Calculated from its chemical structure.
Molecular Weight 292.37 g/mol Essential for preparing stock solutions of precise concentrations.
Appearance White to off-white crystalline solidBased on typical characteristics of similar organic acids.
Solubility Soluble in DMSO, ethanol, and dilute alkali. Practically insoluble in water.The carboxylic acid moiety confers solubility in basic aqueous solutions, while the aromatic ring and alkyl chain necessitate organic solvents for stock preparation. A stock solution in DMSO (e.g., 10-50 mM) is recommended for most biological assays.
Purity ≥98% (by HPLC)High purity is critical to ensure that observed biological effects are attributable to the compound of interest and not impurities.
Storage Store at -20°C, desiccated, and protected from light.To prevent degradation and ensure long-term stability. Multiple freeze-thaw cycles should be avoided.

Proposed Mechanism of Action: Competitive Inhibition of Organic Anion Transporters

We hypothesize that 8-oxo-8-(4-n-propoxyphenyl)octanoic acid acts as a competitive inhibitor of Organic Anion Transporters. OATs facilitate the transport of a broad range of substrates across cellular membranes. Inhibition of this process can have significant physiological and pharmacological consequences.[5][6]

The proposed mechanism involves the binding of the probe to the substrate recognition site of the OAT, thereby preventing the translocation of endogenous or exogenous substrates. The affinity and selectivity of the probe for different OAT subtypes (e.g., OAT1, OAT3) would be determined by the specific molecular interactions between the probe and the amino acid residues within the transporter's binding pocket.

OAT_Inhibition_Mechanism cluster_membrane Cell Membrane OAT Organic Anion Transporter (OAT) Intracellular Intracellular Space Substrate_out Substrate OAT->Substrate_out Extracellular Extracellular Space Substrate_in Endogenous/ Exogenous Substrate Substrate_in->OAT Binding and Translocation Probe 8-oxo-8-(4-n-propoxyphenyl) octanoic acid Probe->OAT Competitive Binding (Inhibition)

Caption: Proposed mechanism of competitive inhibition of an Organic Anion Transporter (OAT) by 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

Experimental Protocols: Characterizing OAT Inhibition in vitro

The following protocol details a robust in vitro assay to determine the inhibitory potency (IC₅₀) of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid on a specific OAT, for instance, human OAT1 (hOAT1), expressed in a stable cell line.

Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing hOAT1.

  • Probe Substrate: A fluorescent or radiolabeled OAT1 substrate (e.g., fluorescein, p-aminohippuric acid [³H-PAH]).

  • Test Compound: 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

  • Positive Control Inhibitor: Probenecid.[7]

  • Cell Culture Medium: DMEM or Ham's F-12 with appropriate supplements (FBS, antibiotics).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Lysis Buffer: For assays requiring cell lysis (e.g., scintillation counting).

  • Instrumentation: Fluorescence plate reader or liquid scintillation counter.

Step-by-Step Protocol for IC₅₀ Determination
  • Cell Culture and Seeding:

    • Culture the hOAT1-expressing cells according to standard protocols.

    • Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid in DMSO.

    • Prepare a serial dilution of the test compound in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Prepare a solution of the probe substrate in assay buffer at a concentration close to its Kₘ value for hOAT1.

    • Prepare a solution of probenecid as a positive control.

  • Transport Inhibition Assay:

    • Wash the cell monolayer twice with pre-warmed assay buffer.

    • Add the serially diluted test compound or control inhibitor to the wells and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the transport reaction by adding the probe substrate to all wells.

    • Incubate for a predetermined optimal time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of substrate uptake.

    • Terminate the transport by rapidly washing the cells three times with ice-cold assay buffer.

  • Quantification of Substrate Uptake:

    • For fluorescent substrates: Lyse the cells and measure the fluorescence intensity using a plate reader.

    • For radiolabeled substrates: Lyse the cells and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the background signal (from wells with no cells or from cells not expressing the transporter).

    • Normalize the data to the control wells (vehicle-treated cells) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental_Workflow Start Start Cell_Culture Culture and Seed hOAT1-expressing cells Start->Cell_Culture Prepare_Solutions Prepare Serial Dilutions of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid Cell_Culture->Prepare_Solutions Pre_incubation Pre-incubate cells with test compound Prepare_Solutions->Pre_incubation Transport_Assay Initiate transport with probe substrate Pre_incubation->Transport_Assay Terminate Terminate transport and wash cells Transport_Assay->Terminate Quantify Quantify substrate uptake (Fluorescence/Scintillation) Terminate->Quantify Analyze Data Analysis and IC50 Determination Quantify->Analyze End End Analyze->End

Caption: Workflow for determining the IC₅₀ of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid on OAT1.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure uniform cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate.
Low signal-to-noise ratio Sub-optimal substrate concentration, short incubation time, low transporter expression.Optimize substrate concentration and incubation time. Confirm transporter expression level via Western blot or qPCR.
No inhibition observed Compound inactivity, degradation, or precipitation. Low compound concentration range.Verify the integrity of the compound. Test a higher concentration range. Ensure the compound is fully dissolved in the assay buffer.
Inconsistent IC₅₀ values across experiments Variation in cell passage number, incubation times, or temperature.Maintain consistent experimental conditions. Use cells within a defined passage number range.

References

  • U.S. National Library of Medicine. "Probenecid." PubChem, National Center for Biotechnology Information. Available at: [Link]

  • U.S. National Library of Medicine. "Probenecid." LiverTox - Clinical and Research Information on Drug-Induced Liver Injury, National Institute of Diabetes and Digestive and Kidney Diseases, 2020. Available at: [Link]

  • Wikipedia. "Probenecid." Wikipedia, The Free Encyclopedia, 2023. Available at: [Link]

  • Patsnap. "What is the mechanism of Probenecid?" Synapse, 2024. Available at: [Link]

  • Agunloye, O., et al. "The History and Future of Probenecid." ResearchGate, 2025. Available at: [Link]

  • Karlgren, M., et al. "Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPs): Influence of Protein Expression on Drug–Drug Interactions." Drug Metabolism and Disposition, vol. 40, no. 1, 2012, pp. 153-61. Available at: [Link]

  • Tachon, G., et al. "The Prescription of Drugs That Inhibit Organic Anion Transporters 1 or 3 Is Associated with the Plasma Accumulation of Uremic Toxins in Kidney Transplant Recipients." MDPI, 2021. Available at: [Link]

  • Luo, J., et al. "Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination." The FASEB Journal, vol. 34, no. 7, 2020, pp. 8567-8593. Available at: [Link]

  • Nakajima, T., et al. "Interactions of Human Organic Anion Transporters and Human Organic Cation Transporters with Nonsteroidal Anti-Inflammatory Drugs." ResearchGate, 2005. Available at: [Link]

  • Roth, M., et al. "Inhibitors of Organic Anion-Transporting Polypeptides 1B1 and 1B3: Clinical Relevance and Regulatory Perspective." Clinical Pharmacology & Therapeutics, vol. 96, no. 2, 2014, pp. 204-14. Available at: [Link]

  • Wright, S. H., and D. D. Dantzler. "Molecular and cellular physiology of renal organic cation and anion transport." Physiological reviews, vol. 84, no. 3, 2004, pp. 987-1049.
  • AxisPharm. "Molecular Probes." AxisPharm. Available at: [Link]

  • Batora, D., et al. "(A) Attachment of linkers to fluorescent dyes and biotin. (B)..." ResearchGate, 2024. Available at: [Link]

  • St. John, M. K., et al. "Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin." Molecules, vol. 23, no. 11, 2018, p. 2993. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid in solution

Welcome to the technical support center for 8-oxo-8-(4-n-propoxyphenyl)octanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-oxo-8-(4-n-propoxyphenyl)octanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Introduction to the Stability of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid

8-oxo-8-(4-n-propoxyphenyl)octanoic acid is a molecule featuring a carboxylic acid, a long aliphatic chain, and an aryl ketone. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidative or hydrolytic conditions. Understanding the potential degradation pathways is crucial for proper handling, storage, and experimental design.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: I am observing a decrease in the concentration of my compound over time in an aqueous buffer.

Potential Causes:

  • Hydrolysis: The aryl ketone functionality, although generally stable, can be susceptible to hydrolysis under certain pH and temperature conditions.[1][2] While ketones are generally less reactive to hydrolysis than esters or amides, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to cleavage of the molecule.

  • Oxidation: The octanoic acid backbone can be susceptible to oxidation, particularly if your buffer contains oxidizing agents or is not properly degassed to remove dissolved oxygen.[3][4][5] The presence of trace metal ions can also catalyze oxidative degradation.

  • Adsorption: The molecule has a significant hydrophobic portion (the propoxyphenyl group and the octanoic chain) and may adsorb to the surface of certain plastics or glass, leading to an apparent decrease in concentration.

Troubleshooting Steps:

  • pH and Buffer Selection:

    • Action: Analyze the pH of your solution. Whenever possible, maintain a pH between 4 and 8 for your working solutions.

    • Rationale: This range generally minimizes the rates of both acid- and base-catalyzed hydrolysis of ketones.

  • Temperature Control:

    • Action: Store stock and working solutions at recommended temperatures (see FAQ section). Avoid repeated freeze-thaw cycles.

    • Rationale: Chemical degradation rates typically increase with temperature.

  • Solvent and Buffer Preparation:

    • Action: Use high-purity solvents and freshly prepared buffers. Degas aqueous buffers by sparging with an inert gas like nitrogen or argon before use.

    • Rationale: This minimizes the presence of dissolved oxygen and other potential contaminants that could promote degradation.

  • Material Compatibility:

    • Action: If you suspect adsorption, try using low-adsorption microplates or silanized glassware.

    • Rationale: Minimizing surface binding will ensure the actual concentration in solution is maintained.

Issue 2: My analytical results (e.g., HPLC) show unexpected new peaks appearing over time.

Potential Causes:

  • Degradation Products: The new peaks are likely degradation products of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

  • Photodegradation: Aromatic ketones can be susceptible to photodegradation upon exposure to light, especially UV light.[6][7][8] This can lead to the formation of various photoproducts.

  • Oxidative Degradation: As mentioned previously, oxidation can lead to the formation of new chemical entities.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Action: To identify potential degradation products, perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate degradation.

    • Rationale: This will help you to identify the retention times and spectral characteristics of potential degradants, aiding in their identification in your experimental samples.

  • Light Protection:

    • Action: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

    • Rationale: Aromatic ketones can absorb UV light, leading to photochemical reactions.[6][7] Following ICH Q1B guidelines for photostability testing can be a valuable reference.[9]

  • Use of Antioxidants:

    • Action: If oxidation is suspected, consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene) or tocopherol, to your stock solution, if compatible with your experimental system.

    • Rationale: Antioxidants can scavenge free radicals and prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 8-oxo-8-(4-n-propoxyphenyl)octanoic acid?

A1: Due to its chemical structure, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid is expected to be soluble in organic solvents such as DMSO, DMF, and ethanol. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer to the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting biological experiments.

Q2: What are the optimal storage conditions for solutions of this compound?

A2:

Solution Type Storage Temperature Light Conditions Additional Notes
Organic Stock Solution -20°C or -80°C Protect from light Tightly sealed vial to prevent solvent evaporation and moisture absorption.

| Aqueous Working Solution | 2-8°C for short-term (up to 24 hours) | Protect from light | Prepare fresh daily if possible. Avoid long-term storage in aqueous buffers. |

Q3: Can I expect keto-enol tautomerism with this compound, and how would it affect my experiments?

A3: Yes, the ketone group in 8-oxo-8-(4-n-propoxyphenyl)octanoic acid can undergo keto-enol tautomerism.[10][11][12] In most simple ketones, the equilibrium strongly favors the keto form.[11] However, the equilibrium can be influenced by the solvent, pH, and temperature.[13] For most applications, the low concentration of the enol form is unlikely to significantly impact the overall activity. However, if you are performing sensitive assays that could be affected by the presence of the enol tautomer, it is important to be aware of this phenomenon.

Q4: How can I monitor the stability of my compound in solution?

A4: The most common method for monitoring the stability of a compound in solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]

Experimental Protocol: HPLC Stability Assay

  • Prepare a standard solution of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid of known concentration.

  • Inject the standard solution onto the HPLC system to determine its retention time and peak area.

  • Store your experimental solution under the desired conditions (e.g., at a specific temperature and light exposure).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your experimental solution and inject it onto the HPLC system.

  • Monitor the peak area of the parent compound and look for the appearance of any new peaks. A decrease in the peak area of the parent compound indicates degradation.

Visualizing Potential Degradation and Troubleshooting

Diagram 1: Potential Degradation Pathways

Compound 8-oxo-8-(4-n-propoxyphenyl)octanoic acid Hydrolysis Hydrolysis (Acid/Base, Heat) Compound->Hydrolysis Oxidation Oxidation (O2, Metal Ions) Compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Degradant1 Hydrolysis Products Hydrolysis->Degradant1 Degradant2 Oxidation Products Oxidation->Degradant2 Degradant3 Photoproducts Photodegradation->Degradant3

Caption: Potential degradation pathways for 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

Diagram 2: Troubleshooting Workflow for Stability Issues

Start Stability Issue Observed (e.g., Decreased Concentration) Check_pH Check pH and Buffer Start->Check_pH Check_Temp Check Storage Temperature Start->Check_Temp Check_Light Check Light Exposure Start->Check_Light Check_Container Check Container Material Start->Check_Container Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation Modify_Conditions Modify Experimental Conditions (pH, Temp, Light Protection, Container) Check_pH->Modify_Conditions Check_Temp->Modify_Conditions Check_Light->Modify_Conditions Check_Container->Modify_Conditions Forced_Degradation->Modify_Conditions End Issue Resolved Modify_Conditions->End

Caption: A systematic workflow for troubleshooting stability issues.

References

  • PubChem. (n.d.). Octanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chi, S. W., et al. (2022). 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification. Experimental & Molecular Medicine, 54(11), 1935–1944. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Karpen, J. W., et al. (2025). Strand-specific quantification of 8-oxo-dG and apurinic sites via Ligation-Dependent Probe Amplification (LPA). bioRxiv. [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Buruiana, C. L., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Antioxidants, 11(3), 499. [Link]

  • ResearchGate. (n.d.). Oxidation of some carboxylic acids by mitochondrial fractions of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Different Methods of Measuring 8-Oxoguanine as a Marker of Oxidative DNA Damage. Retrieved from [Link]

  • Evans, M. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. Retrieved from [Link]

  • MDPI. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Retrieved from [Link]

  • MDPI. (n.d.). 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals?. Retrieved from [Link]

  • PubMed. (2024). Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Beta-oxidation of medium chain (C8-C14) fatty acids studied in isolated liver cells. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]

  • National Institutes of Health. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from [Link]

  • PubMed. (2006). Quantitative analysis of the oxidative DNA lesion, 2,2-diamino-4-(2-deoxy-beta-D-erythro-pentofuranosyl)amino]-5(2H)-oxazolone (oxazolone), in vitro and in vivo by isotope dilution-capillary HPLC-ESI-MS/MS. Retrieved from [Link]

  • Quora. (2018). What does the hydrolysis of ketones yield?. Retrieved from [Link]

  • AK LECTURES. (2015). ATP Yield in Fatty Acid Oxidation. YouTube. Retrieved from [Link]

  • askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

Sources

Optimization

troubleshooting 8-oxo-8-(4-n-propoxyphenyl)octanoic acid experimental results

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, chemists, and drug development professionals working with 8-oxo-8-(4-n-propoxyphenyl)octanoic acid. Given that this is a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals working with 8-oxo-8-(4-n-propoxyphenyl)octanoic acid. Given that this is a specialized molecule, this document provides a foundational guide based on first principles of organic chemistry, focusing on its probable synthesis via Friedel-Crafts acylation and addressing the common experimental challenges encountered with this class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Synthesis and Reaction Optimization

The structure of the target molecule strongly suggests a Friedel-Crafts acylation reaction. This is a classic electrophilic aromatic substitution method for forming a carbon-carbon bond between an aromatic ring and an acyl group, creating a ketone.[1]

The proposed reaction involves:

  • Aromatic Substrate: n-Propoxybenzene

  • Acylating Agent: Suberic anhydride (Octanedioic anhydride) or Suberoyl chloride (Octanedioyl dichloride).

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common and effective catalyst.

  • Solvent: A non-reactive, anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Mechanism Insight: The Lewis acid (AlCl₃) coordinates with the acylating agent to form a highly electrophilic acylium ion. The electron-rich n-propoxybenzene ring then attacks this acylium ion, leading to the formation of the aryl ketone after a work-up step. The n-propoxy group is an ortho-, para-director; however, due to steric hindrance from the bulky acylating agent, the para-substituted product, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid, is expected to be the major product.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents n-Propoxybenzene + Suberic Anhydride Mixing Cool to 0°C, Slowly add AlCl₃ Reagents->Mixing Dissolve in Solvent Anhydrous DCM Solvent->Mixing Catalyst Anhydrous AlCl₃ (Stoichiometric) Catalyst->Mixing Stir Stir at 0°C to RT (Monitor by TLC) Mixing->Stir Quench Quench with Ice-cold HCl (aq) Stir->Quench When complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (H₂O, Brine) Extract->Wash Dry Dry (Na₂SO₄), Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify Crude Product Final Pure Product Purify->Final

Caption: General workflow for the synthesis of 8-oxo-8-(4-n-propoxyphenyl)octanoic acid.

Low yields in this reaction are common and can typically be traced to a few critical factors.[2]

  • Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Any moisture in your glassware, solvent, or starting materials will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar). Use freshly opened, anhydrous grade solvents and reagents.

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃. This complexation removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess, e.g., 1.1 to 1.2 equivalents) of AlCl₃ relative to the acylating agent is often required, not a catalytic amount.[3]

  • Deactivated Aromatic Ring: While n-propoxybenzene is an activated ring, any electron-withdrawing impurities on the ring can shut down the reaction.[3][4]

    • Solution: Verify the purity of your n-propoxybenzene starting material using NMR or GC-MS.

  • Poor Reagent Quality: The purity of the suberic anhydride or suberoyl chloride is crucial. Impurities can lead to side reactions and lower yields.

    • Solution: Use high-purity reagents. If necessary, purify the acylating agent by distillation or recrystallization before use.

While Friedel-Crafts acylation is generally cleaner than its alkylation counterpart, side products can still form.

  • Isomer Formation: Although the para-product is sterically favored, some ortho-acylation can occur, leading to the formation of 2-oxo-2-(2-n-propoxyphenyl)octanoic acid. These isomers can be difficult to separate.

    • Troubleshooting: Lowering the reaction temperature may improve para-selectivity. Separation can be attempted via careful column chromatography.

  • Cleavage of the Propoxy Group: Under harsh Lewis acid conditions, the ether linkage can be cleaved, leading to the formation of 4-hydroxyphenyl derivatives as byproducts.

    • Troubleshooting: Avoid excessive heating and prolonged reaction times. Use the minimum necessary amount of AlCl₃.

  • Polyacylation: This is unlikely in this specific case because the introduction of the first acyl group (a deactivating group) makes the aromatic ring less reactive towards a second acylation.[2] However, if the starting n-propoxybenzene is highly activated by other means or reaction conditions are forced, it remains a remote possibility.

Section 2: Purification and Characterization

A multi-step approach is often necessary for achieving high purity.

  • Aqueous Work-up: After quenching the reaction, a thorough wash is critical. Washing the organic extract with a dilute acid (e.g., 1M HCl) removes residual aluminum salts, and a brine wash removes excess water.

  • Column Chromatography: This is the most effective method for separating the desired para-isomer from the ortho-isomer and other nonpolar impurities. A silica gel stationary phase with a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is recommended.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly enhance purity and provide a crystalline final product.

Careful spectral analysis is key to confirming the structure and identifying impurities. Below is a table of expected analytical data for the target compound.

Analytical Technique Expected Observations for 8-oxo-8-(4-n-propoxyphenyl)octanoic acid
¹H NMR (400 MHz, CDCl₃)Aromatic: ~7.9 ppm (d, 2H, ortho to C=O), ~6.9 ppm (d, 2H, ortho to O-Pr). Propoxy: ~4.0 ppm (t, 2H, -OCH₂-), ~1.8 ppm (sextet, 2H, -CH₂CH₂CH₃), ~1.0 ppm (t, 3H, -CH₂CH₃). Aliphatic Chain: ~2.9 ppm (t, 2H, -CH₂C=O), ~2.4 ppm (t, 2H, -CH₂COOH), 1.3-1.8 ppm (m, 8H, remaining -CH₂- groups). Carboxylic Acid: A broad singlet, often >10 ppm, which may not always be observed.
¹³C NMR (100 MHz, CDCl₃)Carbonyls: ~200 ppm (ketone C=O), ~180 ppm (acid C=O). Aromatic: ~163 ppm (C-OPr), ~130 ppm (CH ortho to C=O), ~129 ppm (C-C=O), ~114 ppm (CH ortho to OPr). Propoxy: ~70 ppm (-OCH₂-), ~22 ppm (-CH₂CH₂CH₃), ~10 ppm (-CH₃). Aliphatic Chain: Multiple signals between ~24-38 ppm.
FT-IR (ATR)~2500-3300 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700-1720 cm⁻¹ (C=O stretch of carboxylic acid), ~1670-1685 cm⁻¹ (C=O stretch of aryl ketone), ~1600 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O ether stretch).
Mass Spectrometry (ESI-)Calculated [M-H]⁻: C₁₇H₂₃O₄⁻ = 291.1602. Expected m/z: 291.16.

Troubleshooting Logic:

  • Unexpected Aromatic Signals? Check for the presence of the ortho-isomer, which will have a more complex aromatic splitting pattern.

  • Missing Propoxy Signals? This could indicate cleavage of the ether linkage. Look for a broad phenolic -OH peak in the ¹H NMR.

  • Mass Spec m/z Too High? Could indicate polyacylation or adduct formation with solvent molecules.

  • Mass Spec m/z Too Low? Suggests fragmentation or the presence of byproducts from ether cleavage.

Troubleshooting_Logic Start Inconsistent Analytical Data Q_NMR Issue with ¹H NMR? Start->Q_NMR Q_MS Issue with Mass Spec? Start->Q_MS Q_NMR->Q_MS No NMR_Aromatic Complex Aromatic Signals? Q_NMR->NMR_Aromatic Yes MS_High m/z Too High? Q_MS->MS_High Yes End Identify Issue & Optimize Q_MS->End No NMR_Aliphatic Missing Propoxy Signals? NMR_Aromatic->NMR_Aliphatic No Sol_Ortho Probable Ortho-Isomer. Action: Improve Chromatography. NMR_Aromatic->Sol_Ortho Yes NMR_Aliphatic->Q_MS No Sol_Cleavage Probable Ether Cleavage. Action: Re-evaluate Reaction Conditions. NMR_Aliphatic->Sol_Cleavage Yes MS_Low m/z Too Low? MS_High->MS_Low No Sol_Poly Possible Polyacylation or Adduct. Action: Check for Dimer in MS. MS_High->Sol_Poly Yes Sol_Frag Probable Fragmentation or Impurity. Action: Correlate with NMR. MS_Low->Sol_Frag Yes MS_Low->End No Sol_Ortho->End Sol_Cleavage->End Sol_Poly->End Sol_Frag->End

Caption: A decision tree for troubleshooting inconsistent analytical results.

Section 3: Stability and Storage

As a keto-acid, 8-oxo-8-(4-n-propoxyphenyl)octanoic acid has several potential points of instability.

  • Oxidation: The aliphatic chain, particularly the carbons alpha to the ketone and carboxylic acid, can be susceptible to slow oxidation over time, especially if exposed to light and air. While octanoic acid itself is relatively stable, the presence of the keto group can influence reactivity.[5]

  • Decarboxylation: While generally requiring high temperatures, prolonged storage under non-ideal conditions could potentially lead to decarboxylation.

  • Hydrolysis: The ether linkage is generally stable but can be susceptible to cleavage under strongly acidic or basic conditions.

Recommended Storage Protocol:

  • Container: Store in an amber glass vial to protect from light.

  • Atmosphere: For long-term storage, flush the vial with an inert gas (argon or nitrogen) to displace oxygen.

  • Temperature: Store at low temperatures (-20°C is recommended) to minimize the rate of any potential degradation reactions.

  • State: Store as a dry, solid material whenever possible, as solutions may degrade more quickly.

By following these guidelines, researchers can mitigate common experimental issues and ensure the integrity and purity of their 8-oxo-8-(4-n-propoxyphenyl)octanoic acid product for downstream applications.

References

  • Kulatilleke, C. P., & D’Souza, V. M. (2018). 8-Oxoadenine: A “New” Player of the Oxidative Stress in Mammals? MDPI. [Link]

  • Evans, M. D., Dizdaroglu, M., & Cooke, M. S. (2004). Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues. PMC. [Link]

  • Giallombardo, D., et al. (2023). Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 379, Octanoic acid.[Link]

  • Manger, R., et al. (2024). Strand-specific quantification of 8-oxo-dG and apurinic sites via Ligation-Dependent Probe Amplification (LPA). PMC. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.[Link]

  • Perosa, F., et al. (1990). Purification of human immunoglobulins by sequential precipitation with caprylic acid and ammonium sulphate. Journal of Immunological Methods. [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 71309160, (1,2,3,4,5,6,7,8-13C8)Octanoic acid.[Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[Link]

  • Deka, N., et al. (2025). Scheme for the synthesis of 8-oxoA phosphoramidite with a key step using sodium benzylate or 2-mercaptoethanol. ResearchGate. [Link]

  • Rastogi, A., et al. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. MDPI. [Link]

  • Tejay, A., et al. (2017). Method for purifying IgG.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[Link]

  • Giallombardo, D., et al. (2023). Single Cell Determination of 7,8-dihydro-8-oxo-2′-deoxyguanosine by Fluorescence Techniques: Antibody vs. Avidin Labeling. IRIS. [Link]

  • Nakabeppu, Y., et al. (2017). Exogenous 8-oxo-dG is not utilized for nucleotide synthesis but enhances the accumulation of 8-oxo-Gua in DNA through error-prone DNA synthesis. PubMed. [Link]

  • Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 8-oxo-8-(4-n-propoxyphenyl)octanoic Acid

Status: Online Operator: Senior Application Scientist, Process Chemistry Division Ticket Focus: Troubleshooting isolation and purification anomalies for aryl-keto-octanoic acid derivatives. Introduction: Understanding Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist, Process Chemistry Division Ticket Focus: Troubleshooting isolation and purification anomalies for aryl-keto-octanoic acid derivatives.

Introduction: Understanding Your Molecule

Welcome to the technical support hub. You are likely synthesizing 8-oxo-8-(4-n-propoxyphenyl)octanoic acid , a structural analog often investigated in drug delivery research (similar to SNAC intermediates) or as a PPAR agonist precursor.

The Molecular Paradox: This molecule presents a "Dr. Jekyll and Mr. Hyde" profile during purification:

  • The "Greasy" Tail: The propoxy group and the C8 octanoic chain create significant lipophilicity, leading to "oiling out" during crystallization.

  • The "Sticky" Center: The 8-oxo (ketone) group forms a stable, Lewis-basic complex with Aluminum Chloride (

    
    ) during Friedel-Crafts acylation, which resists simple hydrolysis.[1]
    
  • The Acidic Head: The terminal carboxylic acid allows for pH manipulation, but also encourages dimerization in non-polar solvents.

Below are the resolved tickets for the most common failure modes.

Ticket #001: The "Aluminum Hangover" (Emulsions & Yield Loss)

User Issue: "I quenched my Friedel-Crafts reaction with ice water, but I have a thick emulsion, and my yield is 40% lower than expected. The organic layer is yellow/brown."

Root Cause Analysis: The ketone carbonyl in your product forms a strong 1:1 complex with


. Simple water addition hydrolyzes excess 

but often fails to dissociate the product-aluminum complex efficiently, trapping your product in the aqueous phase or the interface (rag layer).

The Protocol: The "Acid-Heat" Quench You must force the dissociation using protons and thermal energy.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (50% wt) and Conc. HCl (15% wt) . The low pH prevents aluminum hydroxide gel formation.

  • The Critical Step (Heat): After the initial exotherm subsides, heat the biphasic mixture to 40–50°C for 30 minutes .

    • Why? This kinetic energy breaks the strong

      
       coordinate bond. You will see the organic layer clarify as the product is released.
      
  • Phase Split: Separate the layers while warm.

  • Chelation Wash: Wash the organic layer with 10% Sodium Potassium Tartrate (Rochelle Salt) or dilute Citric Acid to scavenge residual aluminum ions that cause downstream color issues.

Visualization: The Aluminum Dissociation Workflow

Al_Workup Complex Ketone-AlCl3 Complex (Sticky) Quench Quench: Ice + HCl (pH < 1) Complex->Quench Hydrolysis start Heat Heat to 45°C (Kinetic Break) Quench->Heat Dissociation Free Free Keto-Acid (Organic Soluble) Heat->Free Organic Layer AlSalt Al3+ Salts (Aqueous Soluble) Heat->AlSalt Aqueous Layer

Caption: Figure 1.[2] Thermal-Acidic dissociation path required to break the Lewis Acid-Base complex.

Ticket #002: The "Oiling Out" Phenomenon

User Issue: "I tried recrystallizing from hot Ethanol/Water. Instead of crystals, I got a milky emulsion that settled into a gooey oil at the bottom."

Root Cause Analysis: Your molecule has a low melting point and high lipophilicity. When the "oiling out" limit (Liquid-Liquid Phase Separation) is hit before the solubility limit (Solid-Liquid), the product separates as a liquid. This liquid phase traps impurities, defeating the purpose of crystallization.

The Protocol: Solvent Polarity Tuning Avoid single-solvent systems if oiling occurs. Use a "Solvent-Antisolvent" method with strict temperature control.

Recommended Solvent System: Ethyl Acetate (Solvent) / Heptane (Antisolvent)

StepActionMechanism
1. Dissolution Dissolve crude solid in Ethyl Acetate (3 volumes) at 60°C.High solubility of the polar acid/ketone.
2. Seeding Cool to 45°C. Add seed crystals (0.1 wt%).Provides nucleation sites to bypass the oil phase.
3. Antisolvent Add Heptane (warm, 45°C) dropwise until slight turbidity persists.Lowers solubility gradually without thermal shock.
4. Aging Hold at 40°C for 1 hour.Ostwald ripening: allows crystals to grow and oil droplets to redissolve.
5. Cooling Cool to 0–5°C at a rate of 10°C/hour.Slow cooling prevents "crashing out" as oil.

Alternative System: Toluene (Solvent) / Cyclohexane (Antisolvent) – Better for removing non-polar starting materials like propoxybenzene.

Visualization: Crystallization Decision Logic

Cryst_Logic Start Start Recrystallization Dissolve Dissolve in Hot Solvent (e.g., EtOAc) Start->Dissolve Cool Cool Slowly Dissolve->Cool Oil Product Oils Out? Cool->Oil Fail Impure Oil (Traps Impurities) Oil->Fail Yes Success Pure Crystals Oil->Success No Fix Reheat -> Add Seed -> Add Antisolvent Isothermally Fail->Fix Remedy Fix->Success

Caption: Figure 2. Logic flow to mitigate Liquid-Liquid Phase Separation (Oiling Out).

Ticket #003: Isomer Removal (Ortho- vs. Para-)

User Issue: "HPLC shows a 5% impurity with the same mass (isobaric). I suspect it's the ortho-isomer."

Root Cause Analysis: Friedel-Crafts acylation on alkoxybenzenes is highly para-selective due to sterics, but the ortho-isomer (2-propoxy substitution) forms in 2–8% yields. The ortho-isomer is more soluble in non-polar solvents due to internal hydrogen bonding between the ketone and the ether oxygen (pseudo-ring formation).

The Protocol: The "Polarity Wash" Since the ortho-isomer is more lipophilic (less polar surface area exposed), we can wash it away.

  • Slurry Wash: Take your crystallized filter cake. Do not redissolve.

  • Solvent: Suspend in cold Toluene/Heptane (1:4 ratio) .

  • Agitation: Stir vigorously for 2 hours at 0°C.

  • Filtration: Filter cold.

    • Mechanism:[1][2][3][4] The para-isomer (your product) packs better into a crystal lattice and resists dissolution. The ortho-isomer, disrupting the lattice and being more soluble in heptane-rich mixes, stays in the mother liquor.

Ticket #004: HPLC Troubleshooting

User Issue: "My peaks are tailing severely, and retention times are drifting."

Root Cause Analysis: You are analyzing a molecule with a free carboxylic acid and a ketone.[1]

  • Tailing: Caused by the ionization of the carboxylic acid (-COOH

    
     -COO⁻) interacting with residual silanols on the column.
    
  • Drift: pH fluctuations in the mobile phase.

The Protocol: Acid-Locking You must suppress the ionization of the carboxylic acid to keep it in the neutral (protonated) state.

  • Column: C18 or C8 (End-capped).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid .

    • Note: Formic acid is often too weak (pKa ~3.75) to fully suppress the ionization of this fatty acid derivative. TFA (pKa ~0) is superior here.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 50% B to 90% B (The molecule is hydrophobic; it needs high organic content to elute).

Summary of Physicochemical Properties (Estimated)

PropertyValue (Approx.)Implication for Purification
pKa (Acid) ~4.5–4.8Soluble in dilute NaOH/NaHCO3; Insoluble in dilute HCl.
LogP ~3.5–4.2Highly lipophilic. Requires high % organic in HPLC.
Solubility (Water) < 0.1 mg/mLAqueous workups are efficient (low product loss).
Solubility (EtOAc) HighGood solvent for initial dissolution.
Solubility (Heptane) LowExcellent antisolvent.

References

  • Friedel-Crafts Acylation Mechanisms & Workup

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Purification of Alkoxybenzoic Acids (Solvent Selection)

    • Source: ResearchGate Discussion on 4-(n-hexyloxy)
    • URL:[Link]

  • Aluminum Chloride Complexation

    • Source: Wikipedia. "Friedel–Crafts reaction (Acylation Mechanism)."[1][2][5][6][7][8]

    • URL:[Link][1][5][6]

  • Fatty Acid Crystallization Behavior (Oiling Out)

    • Source: University of Rochester, Dept of Chemistry. "Solvents for Recrystallization."[4][9][10]

    • URL:[Link]

Sources

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